![molecular formula C23H30ClNO4 B1141616 Propiverine-N-oxide, Hydrochloride (cis,trans mixture) CAS No. 1329509-71-8](/img/structure/B1141616.png)
Propiverine-N-oxide, Hydrochloride (cis,trans mixture)
Overview
Description
Propiverine-N-oxide, Hydrochloride (cis,trans mixture) is a metabolite of Propiverine . Propiverine is a muscarinic antagonist and an anticholinergic drug used for the treatment of urinary urgency, frequency, and urge incontinence .
Molecular Structure Analysis
The molecular formula of Propiverine-N-oxide, Hydrochloride (cis,trans mixture) is C23H30ClNO4 . The molecular weight is 419.94 .Physical And Chemical Properties Analysis
Propiverine-N-oxide, Hydrochloride (cis,trans mixture) appears as a white to off-white solid . It has a melting point of 106-108°C . It is soluble in methanol .Scientific Research Applications
Treatment of Overactive Bladder (OAB)
Propiverine N-oxide is a well-established antimuscarinic agent used in the treatment of symptoms associated with overactive bladder (OAB) . It works by blocking muscarinic receptors in the detrusor muscle and inhibiting cellular calcium influx, thereby diminishing muscle spasm .
Treatment of Idiopathic Detrusor Overactivity (IDO)
In patients with symptoms of OAB resulting from idiopathic detrusor overactivity (IDO), propiverine demonstrated dose-dependent efficacy and tolerability . It has shown similar efficacy to other antimuscarinic agents such as solifenacin, tolterodine, oxybutynin, and imidafenacin .
Treatment of Neurogenic Detrusor Overactivity (NDO)
Propiverine N-oxide is also effective in treating patients with OAB symptoms resulting from neurogenic detrusor overactivity (NDO) . In adults with NDO, propiverine and oxybutynin demonstrated similar efficacy .
Treatment of Lower Urinary Tract Symptoms (LUTS)
In men with lower urinary tract symptoms (LUTS), where the presence of benign prostatic enlargement (BPE) is implicated, propiverine administered as add-on therapy to an α1-adrenoceptor antagonist demonstrated similar or superior efficacy to that achieved with an α1-adrenoceptor antagonist alone .
Treatment of Pediatric OAB
In children and adolescents with IDO/OAB or NDO, propiverine was generally more effective and better tolerated than oxybutynin .
Reduction of Bladder Contractions
In vivo, propiverine N-oxide reduces sacral anterior root stimulation-induced bladder contractions .
Reduction of Salivary Flow
Propiverine N-oxide also reduces salivary flow in mini pigs .
Mechanism of Action
Target of Action
The primary targets of Propiverine-N-oxide, Hydrochloride (cis,trans mixture) are the muscarinic receptors in the detrusor muscle . These receptors play a crucial role in the contraction and relaxation of the bladder, which is essential for normal urinary function .
Mode of Action
Propiverine-N-oxide, Hydrochloride (cis,trans mixture) interacts with its targets by blocking muscarinic receptors in the detrusor muscle and inhibiting cellular calcium influx . This dual action results in the diminishing of muscle spasms , thereby relieving symptoms associated with overactive bladder .
Biochemical Pathways
The compound affects the muscarinic signaling pathway and the calcium signaling pathway . By blocking the muscarinic receptors, it inhibits the downstream effects of this pathway, which include muscle contraction. By inhibiting cellular calcium influx, it affects the calcium signaling pathway, which also plays a role in muscle contraction .
Pharmacokinetics
As a metabolite of propiverine, it is likely to share similar pharmacokinetic properties .
Result of Action
The molecular and cellular effects of Propiverine-N-oxide, Hydrochloride (cis,trans mixture)'s action include the inhibition of abnormal contractions of bladder smooth muscle . This results in the relief of symptoms associated with overactive bladder, such as urinary urgency, increased frequency of urination, and nocturia .
properties
IUPAC Name |
(1-methyl-1-oxidopiperidin-1-ium-4-yl) 2,2-diphenyl-2-propoxyacetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4.ClH/c1-3-18-27-23(19-10-6-4-7-11-19,20-12-8-5-9-13-20)22(25)28-21-14-16-24(2,26)17-15-21;/h4-13,21H,3,14-18H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIMDNRULRIUOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CC[N+](CC3)(C)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858342 | |
Record name | 1-Methyl-1-oxo-1lambda~5~-piperidin-4-yl diphenyl(propoxy)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1329509-71-8 | |
Record name | 1-Methyl-1-oxo-1lambda~5~-piperidin-4-yl diphenyl(propoxy)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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